N-Hydroxy-5-norbornene-2,3-dicarboximide

Catalog No.
S568314
CAS No.
21715-90-2
M.F
C9H9NO3
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Hydroxy-5-norbornene-2,3-dicarboximide

CAS Number

21715-90-2

Product Name

N-Hydroxy-5-norbornene-2,3-dicarboximide

IUPAC Name

4-hydroxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c11-8-6-4-1-2-5(3-4)7(6)9(12)10(8)13/h1-2,4-7,13H,3H2

InChI Key

ZUSSTQCWRDLYJA-UHFFFAOYSA-N

SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)O

Synonyms

3a,4,7,7a-Tetrahydro-2-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione; N-Hydroxy-5-norbornene-2,3-dicarboximide; 3,5-Dioxo-4-azatricyclo[5.2.1.02’6]dec-8-en-4-ol; HONB; N-Hydroxy-5-bicyclo[2.2.1]heptene-2,3-dicarboximide; N-Hydroxy-5-norbornene-2,3-d

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)O

Synthesis of Peptides related to Corticotropin (ACTH)

Peptide Synthesis

Determination of OH Content

Oxidation Reaction of Fullerene

Solution-Phase Peptide Synthesis

Synthesis of Enkephalin Analogs

N-Hydroxy-5-norbornene-2,3-dicarboximide is a white to off-white crystalline powder with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol. Its melting point ranges from 165 to 170 °C, and it is soluble in ethanol . This compound is recognized for its role in solution-phase peptide synthesis and as a reagent that decreases racemization during these processes .

HONB's mechanism of action in peptide synthesis revolves around its ability to form a highly reactive intermediate (activated ester) with carboxylic acids. This intermediate reacts readily with the amine group of the next amino acid in the peptide sequence, forming a stable peptide bond. The advantage of HONB lies in its ability to activate the carboxylic acid group while minimizing racemization, a common side reaction during peptide coupling [].

  • Peptide Synthesis: It acts as a coupling agent to facilitate the formation of peptide bonds while minimizing racemization .
  • Formation of N-acylureas: The compound inhibits the formation of N-acylureas, which are often undesired byproducts in peptide synthesis .

The optimal conditions for reactions involving this compound typically occur at a pH of around 6 and at temperatures near 45 °C .

N-Hydroxy-5-norbornene-2,3-dicarboximide exhibits notable biological activities:

  • Antiviral Properties: It has demonstrated effectiveness against HIV by inhibiting the reverse transcriptase enzyme, which is crucial for viral DNA synthesis .
  • Anticancer Activity: In animal studies, doses as low as 5 mg/kg have shown efficacy against cancer cells without significant toxicity at higher doses (up to 500 mg/day) in humans .

The synthesis of N-Hydroxy-5-norbornene-2,3-dicarboximide can be achieved through various methods:

  • Recrystallization: The compound can be purified by dissolving it in chloroform, filtering the solution, evaporating the solvent, and recrystallizing from ethyl acetate .
  • Direct Synthesis: It can also be synthesized through reactions involving norbornene derivatives and hydroxylamine under controlled conditions.

N-Hydroxy-5-norbornene-2,3-dicarboximide has several applications:

  • Peptide Synthesis: It is widely used in the synthesis of enkephalin analogs and other peptides due to its ability to reduce racemization .
  • Pharmaceutical Development: Its antiviral and anticancer properties make it a candidate for further research in drug development.

N-Hydroxy-5-norbornene-2,3-dicarboximide shares similarities with several other compounds that are also used in peptide synthesis or have biological activities. Here are some notable comparisons:

Compound NameStructure TypeKey Features
N-HydroxysuccinimideSuccinimide derivativeCommonly used for peptide coupling; less selective than N-Hydroxy-5-norbornene.
1-HydroxybenzotriazoleAromatic hydroxy compoundUsed as an alternative coupling agent; may lead to racemization.
2-(1H-benzotriazol-1-yloxy)-1,1,3,3-tetramethyluronium hexafluorophosphateCoupling agentHighly effective but can produce toxic byproducts.

Uniqueness of N-Hydroxy-5-norbornene-2,3-dicarboximide

N-Hydroxy-5-norbornene-2,3-dicarboximide stands out due to its unique structure that allows it to inhibit racemization effectively while maintaining high efficiency in peptide bond formation. Its dual functionality as both an antiviral and anticancer agent further enhances its significance in medicinal chemistry compared to similar compounds.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 45 of 47 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21715-90-2

General Manufacturing Information

4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy-: ACTIVE

Dates

Modify: 2023-08-15

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